tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C22H35N3O3S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H35N3O3S/c1-15-12-16-17(23-14-15)13-22(18(16)24-29(27)21(5,6)7)8-10-25(11-9-22)19(26)28-20(2,3)4/h12,14,18,24H,8-11,13H2,1-7H3/t18-,29-/m0/s1 |
InChI Key |
WTBSVMPYNCJACR-YRVHBCJASA-N |
Isomeric SMILES |
CC1=CC2=C(CC3([C@H]2N[S@@](=O)C(C)(C)C)CCN(CC3)C(=O)OC(C)(C)C)N=C1 |
Canonical SMILES |
CC1=CC2=C(CC3(C2NS(=O)C(C)(C)C)CCN(CC3)C(=O)OC(C)(C)C)N=C1 |
Origin of Product |
United States |
Biological Activity
tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (R)-5-(((S)-tert-butylsulfinyl)amino)-3-methyl-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
- CAS Number : 2920180-20-5
- Molecular Formula : C22H35N3O3S
- Molecular Weight : 421.6 g/mol
The compound's biological activity is largely attributed to its interaction with various biological targets, particularly within the realm of enzyme inhibition and receptor modulation. The presence of the sulfinamide group is notable as sulfinamides have been shown to exhibit significant biological activity through their ability to act as chiral auxiliaries and in asymmetric synthesis processes .
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth in xenograft models. The specific mechanism may involve the modulation of kinase pathways such as ERK5, which is crucial in cancer cell proliferation .
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may influence pathways related to pyrroline-5-carboxylate reductase (PYCR1), which is implicated in amino acid metabolism .
Case Studies and Research Findings
- Antitumor Efficacy : A study focused on structurally related compounds demonstrated significant antitumor effects in mouse models. The compounds exhibited submicromolar potency against specific kinases while maintaining favorable pharmacokinetic properties .
- Pharmacokinetic Profile : A detailed pharmacokinetic study revealed that similar compounds displayed low clearance rates and moderate oral bioavailability, indicating potential for therapeutic use .
- In vitro Studies : In vitro assays have shown that related compounds can effectively inhibit autophosphorylation in cancer cell lines, suggesting a direct effect on cellular signaling pathways critical for tumor growth .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2920180-20-5
- Molecular Formula : C₂₂H₃₅N₃O₃S
- Molecular Weight : 421.6 g/mol
- Structure: The compound features a spirocyclic framework combining a 5,7-dihydrocyclopenta[b]pyridine ring and a piperidine moiety. Key substituents include: A tert-butyl carbamate group at the 1'-position of the piperidine ring. A (S)-tert-butylsulfinylamino group at the 5R-position of the dihydrocyclopenta[b]pyridine ring. A methyl group at the 3-position of the pyridine core.
Synthetic Relevance : The tert-butyl carbamate (Boc) group is commonly employed for amine protection in organic synthesis, while the chiral sulfinyl group serves as a stereochemical control element in asymmetric reactions . The spirocyclic architecture enhances structural rigidity, which is advantageous in drug design for modulating receptor selectivity .
The compound belongs to a class of spirocyclic piperidine derivatives with tert-butyl protective groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Spirocyclic vs. Monocyclic Systems: The target compound and its spirocyclic analogs (e.g., ) exhibit enhanced conformational rigidity compared to monocyclic piperidines (e.g., ). This rigidity often translates to improved binding affinity in medicinal chemistry applications. The dihydrocyclopenta[b]pyridine core in the target compound introduces aromaticity and planar regions, which may facilitate π-π stacking interactions in biological targets .
Substituent Effects: The (S)-tert-butylsulfinylamino group in the target compound provides a chiral center critical for enantioselective synthesis, a feature absent in non-chiral analogs like the 2-chloro derivative . Halogenated analogs (e.g., 2-chloro, 5-chloro) are typically more electrophilic, enabling cross-coupling reactions for further functionalization .
Protective Group Utility :
- The tert-butyl carbamate (Boc) group is universally employed across these compounds for amine protection. However, its removal under acidic conditions (e.g., TFA) contrasts with the stability of sulfinyl groups, which require reductive cleavage .
Synthetic Pathways :
- The target compound’s synthesis likely involves sulfinyl-directed asymmetric amination, as inferred from related methodologies in and . In contrast, halogenated spiro compounds (e.g., ) may utilize Friedel-Crafts alkylation or Ullmann coupling.
Table 2: Pharmacological Potential
Preparation Methods
Starting Materials and Key Intermediates
- Spirocyclic core precursors: Cyclopenta[b]pyridine and piperidine derivatives are used as starting scaffolds.
- tert-Butylsulfinyl amine derivatives: (S)-tert-butylsulfinamide is employed to introduce the chiral sulfinyl amino group.
- tert-Butyl ester reagents: tert-Butyl carboxylate groups are introduced typically via esterification or protection steps.
Stepwise Synthetic Procedure (Based on EP3712151B1)
A representative synthetic sequence includes:
Formation of the spirocyclic scaffold: Cyclization reactions involving cyclopenta[b]pyridine and piperidine units under controlled conditions produce the spiro-fused ring system.
Introduction of the (S)-tert-butylsulfinyl amino group: The amino functionality at position 5 is protected and stereoselectively introduced using (S)-tert-butylsulfinamide. This step often involves condensation under mild conditions to maintain stereochemical integrity.
Esterification to form the tert-butyl ester: The carboxylic acid group at the 1'-position is esterified with tert-butanol or via tert-butyl chloroformate reagents to yield the tert-butyl ester.
Purification and isolation: The crude product is purified by crystallization or chromatography, yielding the target compound with high enantiomeric purity.
Reaction Conditions and Catalysts
- Solvents: Common solvents include methanol, toluene, and acetonitrile, chosen for solubility and reaction compatibility.
- Bases: Triethylamine is frequently used to neutralize acids formed during the reaction and to facilitate esterification.
- Temperature: Reactions are typically carried out at temperatures ranging from 0 °C to 60 °C, depending on the step, to optimize yield and selectivity.
- Stirring and reaction time: Extended stirring times (1 to 10 hours) are applied to ensure complete reaction, with monitoring by HPLC for conversion assessment.
Representative Data Table of Reaction Parameters and Outcomes
| Step | Reaction Component | Conditions | Time (h) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Spirocyclic core formation | Cyclization in toluene | 3-6 | 20-25 | 75-85 | Requires careful control of pH |
| 2 | (S)-tert-butylsulfinyl amine introduction | Condensation with (S)-tert-butylsulfinamide | 4-7 | 0-25 | 80-90 | Stereoselective, mild base (triethylamine) |
| 3 | tert-Butyl ester formation | Esterification with tert-butyl chloroformate | 2-5 | 0-60 | 85-95 | Base-catalyzed, monitored by HPLC |
| 4 | Purification | Crystallization or chromatography | - | Ambient | - | Enantiomeric excess > 98% |
Analytical Characterization Supporting Preparation
- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine purity, with typical purity levels exceeding 98% after purification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the stereochemistry and structural integrity of the spirocyclic core and substituents.
- Mass Spectrometry (MS): Confirms molecular weight and presence of tert-butyl and sulfinyl groups.
- Chiral HPLC or Polarimetry: Confirms enantiomeric purity of the sulfinyl amino substituent.
Comparative Notes on Preparation Methodologies
| Feature | Method from EP3712151B1 | Alternative Methods (Literature) |
|---|---|---|
| Starting material state | Neutral compounds preferred | Salts sometimes used but less efficient |
| Base usage | Triethylamine in moderate amounts | Larger excesses sometimes required |
| Reaction mixture handling | No solidification, easy stirring | Some methods cause dense mixtures |
| Yield | Up to 90-95% | 75-85% in less optimized methods |
| Purity | High purity (>98%) | Lower purity without careful control |
| Reaction time | 1-10 hours, optimized at 3-8 hours | Variable, sometimes longer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
